- Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3805-3808

Cas no 934000-33-6 ((5-Bromopicolinoyl)piperidine)

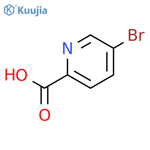

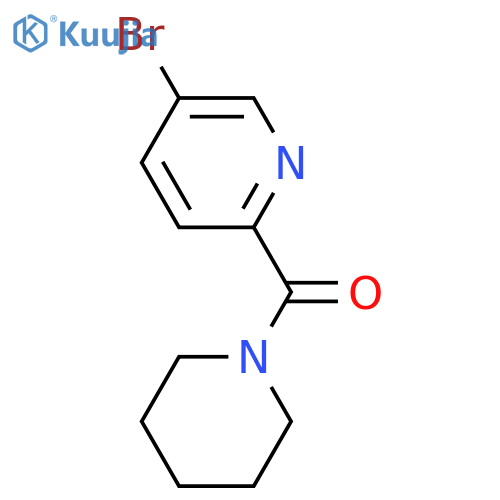

(5-Bromopicolinoyl)piperidine structure

商品名:(5-Bromopicolinoyl)piperidine

(5-Bromopicolinoyl)piperidine 化学的及び物理的性質

名前と識別子

-

- (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

- (5-Bromopicolinoyl)piperidine

- (5-bromopyridin-2-yl)-piperidin-1-ylmethanone

- 5-BROMO-2-(PIPERIDIN-1-YLCARBONYL)PYRIDINE

- (5-Bromo-2-pyridinyl)-1-piperidinylmethanone (ACI)

- 5-Bromo-2-[(piperidin-1-yl)carbonyl]pyridine

- 5-bromo-2-(piperidine-1-carbonyl)pyridine

- LXRFKLKDVHGHIC-UHFFFAOYSA-N

- 5-bromo-2-(1-piperidinylcarbonyl)pyridine

- SCHEMBL1872354

- SB43261

- CS-0195791

- (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

- 934000-33-6

- AKOS012252865

- E78114

- PS-11224

- DTXSID50650074

- MFCD08458472

- DB-362200

-

- MDL: MFCD08458472

- インチ: 1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

- InChIKey: LXRFKLKDVHGHIC-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCCCC1)C1C=CC(Br)=CN=1

計算された属性

- せいみつぶんしりょう: 268.02100

- どういたいしつりょう: 268.02113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

- PSA: 33.20000

- LogP: 2.40810

(5-Bromopicolinoyl)piperidine セキュリティ情報

(5-Bromopicolinoyl)piperidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-Bromopicolinoyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172398-1g |

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 95% | 1g |

$139 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1257768-5g |

(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 98% | 5g |

$180 | 2024-06-07 | |

| TRC | B686688-100mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 100mg |

$ 69.00 | 2023-04-18 | ||

| Chemenu | CM172398-5g |

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 95% | 5g |

$327 | 2021-08-05 | |

| Apollo Scientific | OR11922-5g |

5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |

934000-33-6 | 98% | 5g |

£453.00 | 2023-06-14 | |

| TRC | B686688-500mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 500mg |

$ 184.00 | 2023-04-18 | ||

| A2B Chem LLC | AB55241-100mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 98% | 100mg |

$9.00 | 2024-07-18 | |

| A2B Chem LLC | AB55241-1g |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 98% | 1g |

$37.00 | 2024-07-18 | |

| Aaron | AR003CMT-1g |

(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 98% | 1g |

$33.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266461-1g |

5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |

934000-33-6 | 98% | 1g |

¥258.00 | 2024-04-24 |

(5-Bromopicolinoyl)piperidine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt

1.2 Solvents: Dichloromethane ; 0 °C

1.2 Solvents: Dichloromethane ; 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

リファレンス

- Preparation of aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5 inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 18 h, rt

リファレンス

- Tetrahydroquinoline derivatives as bromodomain inhibitors and their preparation and use in the treatment of cancer, chronic autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… Solvents: 1,4-Dioxane ; 14 h, 9 bar, 70 °C

リファレンス

- Alkoxy- and amidocarbonylation of functionalized aryl and heteroaryl halides catalyzed by a Bedford palladacycle and dppf: a comparison with the primary Pd(II) precursors (PhCN)2PdCl2 and Pd(OAc)2, Dalton Transactions, 2007, (8), 859-865

(5-Bromopicolinoyl)piperidine Raw materials

(5-Bromopicolinoyl)piperidine Preparation Products

(5-Bromopicolinoyl)piperidine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

934000-33-6 ((5-Bromopicolinoyl)piperidine) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 57707-64-9(2-azidoacetonitrile)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934000-33-6)(5-Bromopicolinoyl)piperidine

清らかである:99%

はかる:5g

価格 ($):158.0